molecular formula C70H126N20O20 B10825549 Syntide 2 acetate

Syntide 2 acetate

Cat. No.: B10825549
M. Wt: 1567.9 g/mol
InChI Key: WTAVKTVMXZWDLX-RXPJQNPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syntide 2 acetate (108334-68-5 free base) is a synthetic peptide recognized as a substrate by Ca2+/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in scientific research due to its ability to act as a substrate for various kinases, including protein kinase C and CaMKII .

Preparation Methods

Syntide 2 acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Syntide 2 acetate undergoes various chemical reactions, primarily phosphorylation, due to its role as a kinase substrate. The common reagents used in these reactions include adenosine triphosphate (ATP) and specific kinases such as CaMKII and protein kinase C. The major product formed from these reactions is the phosphorylated form of this compound .

Scientific Research Applications

Syntide 2 acetate is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a substrate for kinase assays, allowing researchers to study the activity and regulation of kinases such as CaMKII and protein kinase C. Additionally, it is used in studies related to signal transduction pathways, enzyme kinetics, and protein-protein interactions .

Mechanism of Action

The mechanism of action of Syntide 2 acetate involves its recognition and phosphorylation by CaMKII and other kinases. The peptide sequence of this compound is homologous to the phosphorylation site on glycogen synthase, a target of CaMKII action. Upon phosphorylation, this compound can be used to measure kinase activity and study the effects of various inhibitors and activators on kinase function .

Comparison with Similar Compounds

Syntide 2 acetate is unique due to its specific recognition by CaMKII and its ability to serve as a substrate for multiple kinases. Similar compounds include other synthetic peptides such as Syntide 2 (TFA) and various CaMKII inhibitors like KN-93 phosphate and Calmodulin Kinase IINtide .

Properties

Molecular Formula

C70H126N20O20

Molecular Weight

1567.9 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C68H122N20O18.C2H4O2/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70;1-2(3)4/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74);1H3,(H,3,4)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-;/m0./s1

InChI Key

WTAVKTVMXZWDLX-RXPJQNPPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2.CC(=O)O

Origin of Product

United States

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